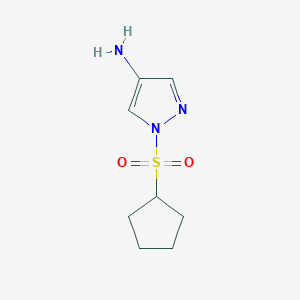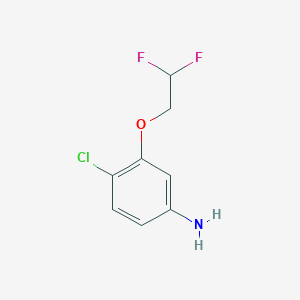![molecular formula C14H14ClI2NO2 B12090235 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride CAS No. 788824-65-7](/img/structure/B12090235.png)
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is a chemical compound with the molecular formula C14H13I2NO2·HCl. This compound is known for its complex structure, which includes iodine atoms and an aminoethyl group. It is a derivative of p-Tyramine and is used in various scientific research applications .
Métodos De Preparación
The synthesis of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves several steps. One common method includes the iodination of phenol derivatives followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of iodine and a suitable solvent, such as methanol or DMSO. The compound is then purified and converted to its hydrochloride salt form .
Análisis De Reacciones Químicas
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Hydrolysis: This reaction involves breaking down the compound in the presence of water and an acid or base.
Aplicaciones Científicas De Investigación
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adrenergic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves its interaction with catecholamine receptors. It acts by inducing the release of catecholamines, which are neurotransmitters involved in various physiological processes. This interaction leads to the activation of adrenergic pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is unique due to its specific structure and iodine content. Similar compounds include:
4-(2-aminoethyl)phenol: A simpler analog without the iodine atoms, used in various biochemical studies.
3,5-diiodothyronamine: Another iodine-containing compound with similar adrenergic properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
788824-65-7 |
|---|---|
Fórmula molecular |
C14H14ClI2NO2 |
Peso molecular |
517.53 g/mol |
Nombre IUPAC |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H13I2NO2.ClH/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11;/h1-4,7-8,18H,5-6,17H2;1H |
Clave InChI |
NDZAGKGGQFLTEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)




![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)



